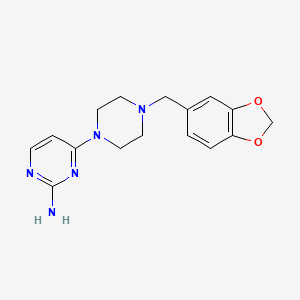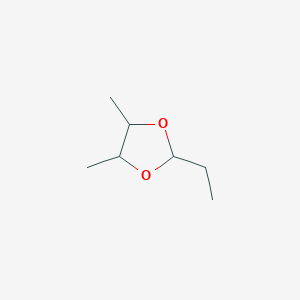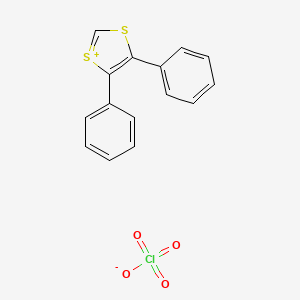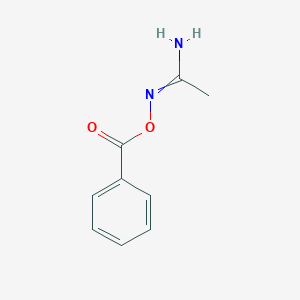
N'-(Benzoyloxy)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Benzoyloxy)ethanimidamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzoyloxy group attached to an ethanimidamide moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzoyloxy)ethanimidamide typically involves the reaction of ethanimidamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Ethanimidamide+Benzoyl Chloride→N’-(Benzoyloxy)ethanimidamide+HCl
Industrial Production Methods
Industrial production of N’-(Benzoyloxy)ethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Benzoyloxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(benzoyloxy)ethanimidamide oxides, while reduction can produce ethanimidamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-(Benzoyloxy)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N’-(Benzoyloxy)ethanimidamide can be compared with other similar compounds to highlight its uniqueness:
N’-(Benzoyloxy)-2-(2,2-dichlorocyclopropyl)ethanimidamide: Shares the benzoyloxy group but has different substituents on the ethanimidamide moiety.
1,3-Benzothiazol-2-yl-N’-(benzoyloxy)ethanimidamide: Contains a benzothiazole ring, which imparts different biological activities.
Propiedades
Número CAS |
22046-72-6 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(1-aminoethylideneamino) benzoate |
InChI |
InChI=1S/C9H10N2O2/c1-7(10)11-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |
Clave InChI |
RCEYRIRSOPAQFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


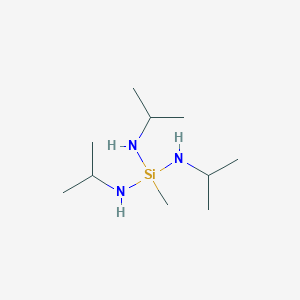


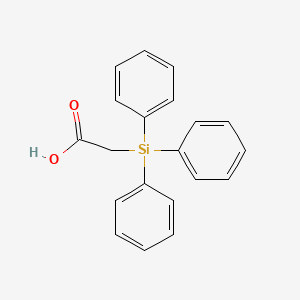
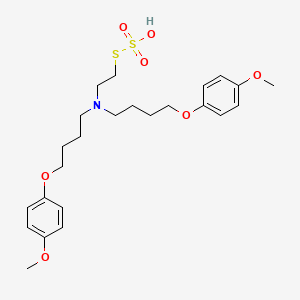
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
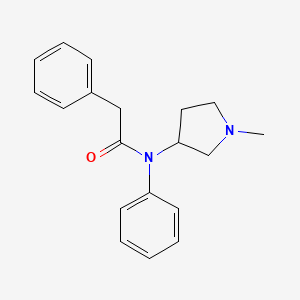
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)


